Ononitol, (+)-

Description

Methylinositol has been used in trials studying the treatment of Dementia and Alzheimer's Disease.

D-Pinitol has been reported in Abies pindrow, Glycine max, and other organisms with data available.

METHYLINOSITOL is a small molecule drug with a maximum clinical trial phase of II.

See also: Alfalfa leaf (part of).

Structure

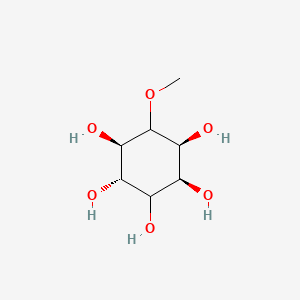

2D Structure

Properties

IUPAC Name |

(1S,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5-,6+,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-FEPQRWDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H](C([C@@H]([C@@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883108, DTXSID601029635, DTXSID901337631 | |

| Record name | (+)-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-68-4, 6090-97-7, 10284-63-6 | |

| Record name | Pinitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ononitol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006090977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylinositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010284636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylinositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9HZN9T0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ONONITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A998ME07KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLINOSITOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N55OCE7X7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of (+)-Ononitol

A Comprehensive Resource for Researchers and Drug Development Professionals

(+)-Ononitol, a naturally occurring cyclitol, has garnered significant interest within the scientific community for its diverse biological activities. As a methylated derivative of myo-inositol, its unique structure underpins its therapeutic potential, which includes anti-inflammatory, hepatoprotective, and anticancer properties. This technical guide provides a detailed examination of the chemical structure, properties, and biological significance of (+)-Ononitol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

(+)-Ononitol is chemically known as 4-O-methyl-D-myo-inositol. It belongs to the inositol family, which are six-carbon cyclitols (polyalcohols of cyclohexane) that play crucial roles in cellular signaling and as structural components of membranes. The defining feature of (+)-Ononitol is the presence of a methoxy group (-OCH₃) on the C4 hydroxyl of the myo-inositol scaffold.

The stereochemistry of the molecule is critical to its identity and function. The systematic IUPAC name for the dextrorotatory enantiomer is (1S,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol.[1]

Molecular and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of (+)-Ononitol is presented in the table below, compiled from comprehensive chemical databases.[1][2][3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₆ | [1][2][3] |

| Molecular Weight | 194.18 g/mol | [1][2][3] |

| IUPAC Name | (1S,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | [1] |

| Common Synonyms | 4-O-methyl-D-myo-inositol, D-(+)-Ononitol, 1D-4-O-Methyl-myo-inositol | [1][2] |

| CAS Registry Number | 6090-97-7, 484-68-4 | [1][2] |

| Canonical SMILES | OC1C(O)C(O)C(OC)C(O)C1O | [2] |

| InChIKey | DSCFFEYYQKSRSV-GESKJZQWSA-N | [2][3][5] |

Spectroscopic Data for Structural Elucidation

The precise structure of (+)-Ononitol has been confirmed through various spectroscopic techniques. This data is fundamental for its identification and characterization in natural extracts or synthetic preparations.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of (+)-Ononitol. Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed. The table below summarizes key mass spectral data.

| Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference(s) |

| GC-MS | Not applicable (EI) | 260.0, 217.0, 191.0, 133.0 | [1] |

| MS/MS | [M+H]⁺ (195.0863) | 176.9, 126.9, 109.0 | [1] |

| MS/MS | [M-H]⁻ (193.0718) | 161.0, 141.1, 101.1 | [1] |

Note: For GC-MS analysis, Ononitol is often derivatized (e.g., with trimethylsilyl groups) to increase its volatility.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental spectra are dependent on the solvent and instrument frequency, quantum chemical approaches and experimental data for the parent compound, myo-inositol, provide a basis for understanding the expected chemical shifts.[8][9] The methoxy group at C4 significantly influences the chemical shifts of neighboring protons and carbons compared to unsubstituted myo-inositol.

Biosynthesis and Natural Occurrence

(+)-Ononitol is a plant-derived secondary metabolite. Its biosynthesis is an extension of the primary metabolic pathway for myo-inositol synthesis.

Biosynthetic Pathway

The synthesis begins with D-glucose from the central carbon metabolism. The pathway involves two key steps to produce myo-inositol, followed by a specific methylation step to yield (+)-Ononitol.[10][11]

-

Isomerization and Cyclization : Glucose-6-phosphate is converted to myo-inositol-1-phosphate by the enzyme myo-inositol phosphate synthase (MIPS).

-

Dephosphorylation : myo-inositol-1-phosphate is dephosphorylated by inositol monophosphatase (IMPA) to free myo-inositol.

-

Methylation : The final step involves the O-methylation of the C4 hydroxyl group of myo-inositol, catalyzed by S-adenosyl-L-methionine (SAM)-dependent inositol methyl transferase (IMT), to produce (+)-Ononitol (D-ononitol).[10]

Natural Sources

(+)-Ononitol and its hydrated form, ononitol monohydrate, have been isolated from various plant species. Notable sources include the leaves of Cassia tora L. (Sicklepod), as well as Abies pindrow (Pindrow fir) and Glycine max (soybean).[1][12][13] Its presence in these plants suggests a role in osmoprotection and stress response.

Experimental Protocols

This section outlines generalized methodologies for the isolation and analysis of (+)-Ononitol, based on published literature.

Protocol: Isolation of Ononitol Monohydrate from Cassia tora

This protocol is a representative example of how cyclitols are isolated from plant material.

-

Extraction : Dried and powdered leaves of Cassia tora are subjected to solvent extraction, typically using a polar solvent like ethanol or methanol, to extract a broad range of metabolites.

-

Fractionation : The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. Ononitol, being highly polar, will concentrate in the aqueous or methanolic fraction.

-

Chromatography : The polar fraction is subjected to column chromatography, often using silica gel or Sephadex LH-20.

-

Elution : A gradient elution system is employed, starting with a less polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification and Crystallization : Fractions containing the target compound are combined, concentrated, and purified further using techniques like preparative HPLC. The purified compound is then crystallized from a suitable solvent system (e.g., methanol-water) to yield pure ononitol monohydrate.[12][13]

Biological Activity and Mechanism of Action

Recent studies have highlighted the therapeutic potential of ononitol monohydrate, particularly in the context of inflammation and cancer.

Anti-inflammatory and Analgesic Activity

Ononitol monohydrate has demonstrated significant anti-inflammatory and analgesic effects in animal models.[12] Research suggests that its mechanism may involve the modulation of pro-inflammatory pathways.

Anticancer Activity

In vitro studies using HT-115 human colorectal carcinoma cells have shown that ononitol monohydrate can inhibit cancer cell proliferation.[14] The proposed mechanism involves the downregulation of the COX-2/PGE-2 inflammatory axis, which is often overactive in colorectal cancers. This inhibition leads to the induction of mitochondria-dependent apoptosis in cancer cells.[14]

Hepatoprotective Effects

(+)-Ononitol has also been identified as a potent hepatoprotective agent. In studies involving carbon tetrachloride (CCl₄)-induced liver damage in rats, treatment with ononitol monohydrate led to a decrease in serum transaminase levels and lipid peroxidation.[13] Furthermore, it enhanced the activity of antioxidant enzymes, suggesting that its protective effects are mediated, at least in part, through the mitigation of oxidative stress.[13]

Conclusion for Drug Development

(+)-Ononitol represents a promising natural product scaffold for drug discovery and development. Its well-defined chemical structure, established biosynthetic pathway, and compelling biological activities make it an attractive candidate for further investigation. Professionals in the field can leverage this foundational knowledge for synthetic derivatization to enhance efficacy, for developing robust analytical methods for quality control, and for designing in-depth mechanistic studies to fully elucidate its therapeutic potential, particularly in the realms of oncology and inflammatory diseases. The data and protocols summarized herein serve as a critical resource for advancing (+)-Ononitol from a laboratory curiosity to a potential clinical asset.

References

- 1. Ononitol, (+)- | C7H14O6 | CID 164619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Ononitol | C7H14O6 | CID 5320294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ononitol - Wikipedia [en.wikipedia.org]

- 6. D(+)-Ononitol, TMS [webbook.nist.gov]

- 7. Ononitol, 5TMS [webbook.nist.gov]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000211) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Potential hepatoprotective activity of ononitol monohydrate isolated from Cassia tora L. on carbon tetrachloride induced hepatotoxicity in wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ononitol Monohydrate—A Glycoside Potentially Inhibit HT-115 Human Colorectal Cancer Cell Proliferation through COX-2/PGE-2 Inflammatory Axis Regulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Sources, Distribution, and Biosynthesis of (+)-Ononitol in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Ononitol, a naturally occurring cyclitol, is a methylated derivative of myo-inositol. As an osmoprotectant, it plays a crucial role in plant adaptation to abiotic stresses such as salinity and drought. Its presence in various plant species, particularly in the Fabaceae (legume) family, has garnered interest for its potential applications in agriculture and pharmacology. This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and physiological role of (+)-Ononitol in the plant kingdom, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Natural Sources and Distribution of (+)-Ononitol

(+)-Ononitol is found in a variety of plant species, with a notable prevalence in the Fabaceae family. It is often localized in specific tissues and its concentration can vary depending on the plant species, developmental stage, and environmental conditions.

Distribution in the Plant Kingdom

Initial discoveries identified (+)-Ononitol in the root nodules of pea plants (Pisum sativum) and as a constituent of alfalfa (Medicago sativa). Subsequent research has expanded the list of plants known to contain this cyclitol. These include, but are not limited to:

-

Fabaceae (Leguminosae): This family is a particularly rich source of Ononitol. It has been identified in the seeds, roots, and nodules of various species. For instance, it is a major soluble carbohydrate in the root nodules of certain pea strains.[1] In Vicia ervilia, Ononitol and its galactoside have been detected in the seeds.[2]

-

Other Plant Families: Ononitol has also been reported in plants outside the Fabaceae family, including:

-

Blueberries (Vaccinium sp.)

-

Wild garlic (Allium ursinum) and Garlic (Allium sativum)

-

Kale (Brassica oleracea)

-

Mint (Mentha sp.)

-

Sticky mouse-ear (Cerastium glomeratum)

-

Quantitative Data on (+)-Ononitol Content

The concentration of (+)-Ononitol varies significantly among different plant species and tissues. The following table summarizes the available quantitative data.

| Plant Species | Family | Plant Part | Concentration | Reference(s) |

| Vigna unguiculata (Black-eyed pea) | Fabaceae | Seeds | 2.03 mg/g | [3] |

| Cerastium glomeratum (Sticky mouse-ear) | Caryophyllaceae | Whole Plant (Fresh Weight) | 166 mg/100g | |

| Medicago sativa (Alfalfa) | Fabaceae | Roots, Cytosol, Bacteroids | Increased under salt stress | [4] |

| Pisum sativum (Pea) | Fabaceae | Root Nodules | Major soluble carbohydrate | [1][5] |

Note: Further research is required to provide a more comprehensive quantitative overview across a wider range of plant species.

Biosynthesis of (+)-Ononitol

The biosynthesis of (+)-Ononitol is a multi-step process that originates from D-glucose. The core of this pathway is the conversion of myo-inositol to its methylated derivative.

The key enzymatic steps are:

-

Synthesis of myo-inositol-1-phosphate: The pathway begins with the cyclization of D-glucose-6-phosphate to myo-inositol-1-phosphate. This reaction is catalyzed by 1L-myo-inositol-1-phosphate synthase (MIPS) , a crucial enzyme that requires NAD+ as a cofactor.[6][7]

-

Dephosphorylation to myo-inositol: The phosphate group is then removed from myo-inositol-1-phosphate by myo-inositol monophosphatase (IMPase) , yielding free myo-inositol.[6]

-

Methylation of myo-inositol: The final step is the methylation of myo-inositol at the C4 hydroxyl group to form (+)-Ononitol (4-O-methyl-myo-inositol). This reaction is catalyzed by S-adenosyl-L-methionine:myo-inositol O-methyltransferase (IMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[8][9][10][11]

Physiological Role and Signaling

The primary and most well-documented physiological role of (+)-Ononitol in plants is its function as a compatible solute or osmoprotectant. Under conditions of abiotic stress, such as high salinity or drought, plants accumulate Ononitol and other osmolytes to maintain cellular turgor and protect cellular structures from damage.[12][13][14][15]

Role in Stress Response

-

Osmotic Adjustment: The accumulation of Ononitol in the cytoplasm lowers the osmotic potential of the cell, facilitating water retention and maintaining cell volume in hyperosmotic environments.[12]

-

Protection of Cellular Components: Ononitol can stabilize proteins and membranes, protecting them from the denaturing effects of high ion concentrations and dehydration.[13]

-

Radical Scavenging: Some studies suggest that myo-inositol and its derivatives, including Ononitol, may act as scavengers of reactive oxygen species (ROS), thereby mitigating oxidative stress induced by abiotic factors.[13]

Involvement in Signaling

While a direct role for (+)-Ononitol as a primary signaling molecule is not yet well-established, its synthesis and accumulation are tightly regulated in response to stress signals. The expression of the myo-inositol O-methyltransferase (IMT) gene is induced by salinity stress.[8][9][16] This suggests that Ononitol is a downstream component of stress signaling pathways.

The precursor molecule, myo-inositol, is a central player in various signaling pathways, including the phosphatidylinositol (PI) signaling pathway, which is involved in responses to hormones and environmental stimuli.[16] The flux of myo-inositol towards Ononitol synthesis under stress conditions likely impacts these other pathways, creating a complex regulatory network.

Experimental Protocols

The extraction and quantification of (+)-Ononitol from plant tissues typically involve solvent extraction followed by chromatographic analysis. Gas chromatography-mass spectrometry (GC-MS) is a common and sensitive method for this purpose, often requiring derivatization of the polar cyclitol.

Extraction of Cyclitols from Plant Tissues

This protocol provides a general guideline for the extraction of Ononitol and other cyclitols from plant material.

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

80% (v/v) ethanol

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or vacuum concentrator

Procedure:

-

Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 100 mg) to a centrifuge tube.

-

Add 10 volumes of 80% ethanol (e.g., 1 mL for 100 mg of tissue).

-

Vortex the mixture thoroughly and incubate at 70-80°C for 15-30 minutes to facilitate extraction.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction (steps 4-7) on the pellet two more times to ensure complete extraction.

-

Pool the supernatants and evaporate the solvent to dryness using a rotary evaporator or a vacuum concentrator.

-

Resuspend the dried extract in a known volume of a suitable solvent (e.g., pyridine or methanol) for derivatization and GC-MS analysis.

GC-MS Analysis of (+)-Ononitol

Derivatization (Silylation):

Due to its low volatility, Ononitol must be derivatized before GC-MS analysis. Silylation is a common derivatization method.

Reagents:

-

Pyridine (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilyl (TMCS) or other silylating agents like hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in pyridine.[17][18]

Procedure:

-

To the dried plant extract, add a specific volume of anhydrous pyridine (e.g., 50 µL) and vortex to dissolve.

-

Add the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS).

-

Cap the vial tightly and heat at 60-70°C for 30-60 minutes to complete the derivatization reaction.[19][20]

-

Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Conditions (General Example):

-

Gas Chromatograph: Agilent 7890B GC or equivalent.[21]

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.[21]

-

Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating silylated cyclitols.[21]

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program:

-

Initial temperature: 100-150°C, hold for 1-2 minutes.

-

Ramp: Increase at a rate of 5-10°C/minute to 280-300°C.

-

Final hold: 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 600.

-

Identification: The trimethylsilyl (TMS) derivative of Ononitol will produce a characteristic mass spectrum with specific fragment ions that can be used for identification and quantification.

Conclusion

(+)-Ononitol is a significant cyclitol in the plant kingdom, particularly within the Fabaceae family. Its primary role as an osmoprotectant highlights its importance in plant adaptation to environmental stresses. The biosynthetic pathway from myo-inositol is well-characterized, providing potential targets for genetic engineering to enhance stress tolerance in crops. Further research is warranted to expand the quantitative data on Ononitol distribution across a wider range of plant species and to elucidate its potential direct involvement in plant signaling pathways. The provided experimental protocols offer a foundation for researchers to accurately extract and quantify this important metabolite, paving the way for a deeper understanding of its physiological functions and potential applications.

References

- 1. Identification of ononitol and O-methyl-scyllo-inositol in pea root nodules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structure and mechanism of myo-inositol-1-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of cell-specific inositol metabolism and transport in plant salinity tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of cell-specific inositol metabolism and transport in plant salinity tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inositol 1-methyltransferase - Wikipedia [en.wikipedia.org]

- 11. Inositol 4-methyltransferase - Wikipedia [en.wikipedia.org]

- 12. Salt stress resilience in plants mediated through osmolyte accumulation and its crosstalk mechanism with phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cyberleninka.ru [cyberleninka.ru]

- 14. omicsonline.org [omicsonline.org]

- 15. Understanding the roles of osmolytes for acclimatizing plants to changing environment: a review of potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. orbit.dtu.dk [orbit.dtu.dk]

- 19. spkx.net.cn [spkx.net.cn]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Pathway to Ononitol: A Technical Guide to its Biosynthesis from myo-Inositol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ononitol, a naturally occurring O-methylated inositol, has garnered significant interest within the scientific community due to its potential therapeutic applications, including its roles in insulin signaling and as an osmoprotectant. Understanding its biosynthesis from the ubiquitous precursor myo-inositol is crucial for harnessing its potential in drug development and biotechnology. This technical guide provides an in-depth exploration of the enzymatic conversion of (+)-myo-inositol to (+)-ononitol, detailing the core biochemical pathway, quantitative data, experimental protocols, and visual representations of the involved processes.

The Core Biosynthesis Pathway

The biosynthesis of ononitol from myo-inositol is a targeted methylation reaction catalyzed by the enzyme S-adenosyl-L-methionine:myo-inositol 4-O-methyltransferase (IMT), also known as myo-inositol O-methyltransferase[1][2][3]. This enzyme facilitates the transfer of a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), to the hydroxyl group at the C4 position of the myo-inositol ring, yielding (+)-ononitol (1D-4-O-methyl-myo-inositol) and S-adenosyl-L-homocysteine (SAH) as a byproduct[1][2].

The precursor, myo-inositol, is synthesized from glucose-6-phosphate through a two-step enzymatic process. First, myo-inositol-1-phosphate synthase (MIPS) catalyzes the conversion of glucose-6-phosphate to myo-inositol-1-phosphate. Subsequently, myo-inositol monophosphatase (IMPA) dephosphorylates myo-inositol-1-phosphate to yield free myo-inositol[4].

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in the ononitol biosynthesis pathway.

Table 1: Kinetic Parameters of myo-Inositol O-Methyltransferase (IMT)

| Enzyme Source | Substrate | Km (mM) | Vmax (pkat/mg protein) | Optimal pH | Optimal Temperature (°C) | Reference |

| Mesembryanthemum crystallinum (IMT1) | myo-Inositol | 1.32 | 1550 | 7.8 | 37 | [5] (from previous search) |

| Mesembryanthemum crystallinum (IMT1) | S-adenosyl-L-methionine | 0.18 | 1550 | 7.8 | 37 | [5] (from previous search) |

Table 2: Substrate Specificity of myo-Inositol O-Methyltransferase from Vigna umbellata

| Substrate | Relative Activity (%) | Reference |

| myo-Inositol | 100 | [2] |

| 1L-1,2,4/3,5-cyclohexanepentol | Lower than myo-inositol | [2] |

| 2,4,6/3,5-pentahydroxycyclohexanone | Lower than myo-inositol | [2] |

| D,L-2,3,4,6/5-pentacyclohexanone | Lower than myo-inositol | [2] |

| 2,2'-anhydro-2-C-hydroxymethyl-myo-inositol | Lower than myo-inositol | [2] |

Experimental Protocols

Protocol 1: Assay for myo-Inositol O-Methyltransferase (IMT) Activity

This protocol is based on the principles of enzyme-coupled spectrophotometric assays for methyltransferases[6][7]. It measures the production of S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction.

Materials:

-

Enzyme extract or purified IMT

-

myo-Inositol solution (substrate)

-

S-adenosyl-L-methionine (SAM) solution (methyl donor)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM MgCl2, 5 mM DTT

-

Coupling enzymes: S-adenosyl-L-homocysteine hydrolase (SAHH) and adenosine deaminase (ADA)

-

Spectrophotometer capable of measuring absorbance at 265 nm

-

96-well UV-transparent microplate

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Assay Buffer

-

myo-Inositol (final concentration, e.g., 2 mM)

-

SAHH (e.g., 1 unit/mL)

-

ADA (e.g., 0.1 unit/mL)

-

Enzyme extract or purified IMT

-

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding SAM (final concentration, e.g., 0.5 mM).

-

Immediately transfer the reaction mixture to a 96-well microplate.

-

Monitor the decrease in absorbance at 265 nm over time using a spectrophotometer. The rate of decrease is proportional to the rate of SAH formation and thus IMT activity.

-

Calculate the enzyme activity based on the molar extinction coefficient of adenosine.

Protocol 2: Purification of myo-Inositol O-Methyltransferase (IMT)

This protocol outlines a general strategy for the purification of a His-tagged recombinant IMT, which can be adapted from methods used for other inositol-metabolizing enzymes[5].

Materials:

-

Cell lysate from an expression system (e.g., E. coli) overexpressing His-tagged IMT

-

Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF

-

Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole

-

Ni-NTA affinity chromatography column

-

SDS-PAGE analysis equipment

Procedure:

-

Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography:

-

Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged IMT from the column using Elution Buffer.

-

-

Analysis of Purity: Analyze the collected fractions by SDS-PAGE to assess the purity of the eluted IMT.

-

Buffer Exchange: If necessary, exchange the buffer of the purified enzyme solution to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Storage: Store the purified enzyme at -80°C.

Protocol 3: Quantification of Ononitol and myo-Inositol by HPLC

This protocol is based on established HPLC methods for inositol analysis[8][9][10][11][12][13].

Materials:

-

Biological sample extract (e.g., plant tissue extract)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

HPLC system with a suitable column (e.g., Aminex HPX-87C or a mixed-mode column like Primesep S2)

-

Detector (e.g., Refractive Index Detector (RID), Pulsed Amperometric Detector (PAD), or Evaporative Light Scattering Detector (ELSD))

-

Standards of myo-inositol and ononitol

Procedure:

-

Sample Preparation:

-

Homogenize the biological sample in a suitable solvent (e.g., 80% ethanol).

-

Centrifuge to remove solids.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Set up the HPLC system with the chosen column and mobile phase (e.g., 80% acetonitrile in water for a mixed-mode column[9]).

-

Inject the prepared sample and standards.

-

Run the analysis under isocratic or gradient conditions as required for optimal separation.

-

-

Quantification:

-

Identify the peaks corresponding to myo-inositol and ononitol by comparing their retention times with the standards.

-

Quantify the compounds by integrating the peak areas and comparing them to a standard curve.

-

Mandatory Visualizations

Caption: Biosynthesis pathway of (+)-ononitol from glucose-6-phosphate.

Caption: Experimental workflow for the IMT enzyme activity assay.

References

- 1. Inositol 4-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. EC 2.1.1.129 [iubmb.qmul.ac.uk]

- 3. Inositol 1-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. Production of myo-inositol: Recent advance and prospective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification, crystallization and preliminary crystallographic analysis of mouse myo-inositol oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assays for S-adenosylmethionine (AdoMet/SAM)-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of inositol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC Method for Determination of Myo-Inositol on Primesep S2 Column | SIELC Technologies [sielc.com]

- 10. [PDF] Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula | Semantic Scholar [semanticscholar.org]

- 11. Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct Determination of Inositol Concentration Inositol Products with HPLC [spkx.net.cn]

- 13. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of (+)-Ononitol in Plant Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Ononitol, a methylated cyclitol derived from myo-inositol, has emerged as a significant osmoprotectant in plants, playing a crucial role in the adaptation to various abiotic stresses, particularly drought and salinity. Its accumulation in the cytoplasm helps maintain cellular turgor, protect macromolecules, and scavenge reactive oxygen species (ROS), thereby mitigating cellular damage and supporting physiological processes under adverse environmental conditions. This technical guide provides an in-depth overview of the biological role of ononitol in plant stress response, detailing its biosynthesis, physiological functions, and the current understanding of its involvement in stress signaling pathways. The guide also includes a compilation of quantitative data from key studies, detailed experimental protocols for its analysis, and visual representations of relevant pathways and workflows to facilitate further research in this area. While the primary focus is on abiotic stress, the potential, yet underexplored, role of ononitol in biotic stress is also discussed.

Introduction

Abiotic stresses, such as drought, high salinity, and extreme temperatures, are major limiting factors for plant growth and agricultural productivity worldwide. Plants have evolved a variety of adaptive mechanisms to cope with these challenges, including the accumulation of compatible solutes, also known as osmoprotectants. These low-molecular-weight, highly soluble, and non-toxic compounds play a critical role in osmotic adjustment, cellular component protection, and ROS scavenging.[1]

(+)-Ononitol (D-ononitol) is a C1-O-methyl-myo-inositol that has been identified as an effective osmoprotectant in a range of plant species, particularly those adapted to arid and saline environments.[1][2] Its accumulation under stress conditions has been correlated with enhanced stress tolerance, making the engineering of ononitol biosynthesis a promising strategy for developing stress-resilient crops. This guide aims to provide a comprehensive technical resource for researchers and professionals interested in the biological functions of ononitol and its potential applications.

Biosynthesis of Ononitol

The primary pathway for ononitol biosynthesis in plants involves the methylation of myo-inositol. This reaction is catalyzed by the enzyme myo-inositol O-methyltransferase (IMT).

The Central Role of myo-Inositol

Myo-inositol is a precursor for a wide array of essential molecules in plants, including cell wall components, signaling molecules like inositol phosphates, and storage compounds like phytic acid.[1] The synthesis of myo-inositol starts from glucose-6-phosphate and is catalyzed by myo-inositol-1-phosphate synthase (MIPS).

The Key Enzyme: myo-Inositol O-Methyltransferase (IMT)

The conversion of myo-inositol to ononitol is a single-step methylation reaction catalyzed by IMT (EC 2.1.1.129). The gene encoding this enzyme, often designated as IMT1, has been isolated from stress-tolerant plants like the common ice plant (Mesembryanthemum crystallinum).[3] The expression of IMT1 is often induced by abiotic stresses such as high salinity and drought, leading to the accumulation of ononitol.[4]

Caption: Biosynthesis pathway of (+)-Ononitol from Glucose-6-Phosphate.

Biological Functions of Ononitol in Abiotic Stress Response

The primary role of ononitol in stressed plants is that of an osmoprotectant. Its accumulation confers tolerance through several mechanisms:

Osmotic Adjustment

Under drought and high salinity, the external water potential decreases, leading to water loss from plant cells. The accumulation of ononitol in the cytoplasm lowers the cellular osmotic potential, helping to maintain a favorable water potential gradient and thus preserving cellular turgor and water uptake.[1]

Protection of Cellular Structures and Enzymes

Ononitol, along with other cyclitols, is thought to replace water molecules around proteins and membranes, thereby stabilizing their structure and function during dehydration. This "water replacement hypothesis" suggests that compatible solutes form a hydration shell that prevents the denaturation of macromolecules.

Reactive Oxygen Species (ROS) Scavenging

Abiotic stresses lead to the overproduction of ROS, such as hydroxyl radicals, which can cause significant oxidative damage to cellular components. Ononitol has been shown to possess ROS scavenging activity, directly quenching these harmful molecules and thus protecting the cell from oxidative stress.

Quantitative Data on Ononitol Accumulation and its Effects

The following tables summarize key quantitative data from studies on ononitol in plant stress response.

Table 1: Ononitol Accumulation in Plants Under Abiotic Stress

| Plant Species | Stress Condition | Ononitol Concentration | Reference |

| Nicotiana tabacum (Transgenic) | Drought and Salt Stress | > 35 µmol g-1 fresh weight | [3][5] |

| Mesembryanthemum crystallinum | 400 mM NaCl | ~18.6 µmol g-1 fresh weight | [6] |

| Mesembryanthemum crystallinum | Drought Stress | Concentration increased with stress duration | [7] |

Table 2: Physiological Effects of Ononitol Accumulation in Transgenic Plants Under Stress

| Plant Species | Stress Condition | Parameter | Effect in Ononitol-Accumulating Plants vs. Wild Type | Reference |

| Nicotiana tabacum | 250 mM NaCl (2.5 weeks) | Photosynthetic CO2 fixation | 4.9 ± 1.4 vs. 2.5 ± 0.6 µmol CO2 m-2 s-1 | [3] |

| Nicotiana tabacum | Drought (1 day after rewatering) | Photosynthesis recovery | 75% vs. 57% recovery | [3] |

| Arabidopsis thaliana (Transgenic) | Dehydration Stress | Tolerance | Improved | [4] |

| Arabidopsis thaliana (Transgenic) | High Salinity Stress | Tolerance | Moderately improved | [4] |

Ononitol and Stress Signaling

While a direct signaling pathway initiated by ononitol has not been fully elucidated, its biosynthesis from myo-inositol suggests a potential role in modulating inositol-based signaling pathways. Myo-inositol and its phosphorylated derivatives are crucial second messengers in various plant processes, including stress responses and hormone signaling.

Crosstalk with Abscisic Acid (ABA) Signaling

Abscisic acid is a key phytohormone involved in abiotic stress responses. The accumulation of myo-inositol, the precursor of ononitol, has been linked to ABA signaling. It is plausible that the stress-induced diversion of the myo-inositol pool towards ononitol synthesis could influence the availability of myo-inositol for the synthesis of inositol phosphates, thereby modulating ABA-mediated downstream responses.

Caption: Proposed mechanism of Ononitol's role in plant stress response.

Potential Role in Biotic Stress Response

The role of ononitol in plant defense against pathogens and herbivores is not well-documented. However, myo-inositol and its derivatives have been implicated in plant-pathogen interactions. For instance, myo-inositol levels can influence salicylic acid (SA)-dependent defense responses.[8] It is hypothesized that the accumulation of ononitol could modulate the availability of myo-inositol for defense-related pathways, such as the synthesis of defense signaling molecules or cell wall reinforcements. Furthermore, some studies suggest that inositols can influence the feeding behavior of herbivores.[9][10] Further research is needed to investigate the direct effects of ononitol on pathogens and herbivores.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of ononitol in plant stress response.

Generation of Ononitol-Accumulating Transgenic Plants

A common approach to study the function of ononitol is to generate transgenic plants that overexpress the myo-inositol O-methyltransferase (IMT1) gene.

Caption: Workflow for generating and analyzing IMT1 transgenic plants.

Protocol Overview: Agrobacterium-mediated Transformation of Tobacco (Nicotiana tabacum)

-

Vector Construction: The full-length cDNA of IMT1 is cloned into a binary vector, such as pBI121, under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.[11][12]

-

Agrobacterium Transformation: The resulting construct is introduced into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404) by electroporation or the freeze-thaw method.[13][14]

-

Plant Transformation: Leaf discs from sterile tobacco plants are co-cultivated with the transformed Agrobacterium.[15][16]

-

Selection and Regeneration: The leaf discs are transferred to a selection medium containing an appropriate antibiotic (e.g., kanamycin) and hormones to induce callus formation and shoot regeneration.

-

Rooting and Acclimatization: Regenerated shoots are rooted on a hormone-free medium and then transferred to soil.

-

Molecular Confirmation: The presence and expression of the transgene in the T0 and subsequent generations are confirmed by PCR, RT-PCR, and/or Western blot analysis.

Plant Stress Assays

Drought Stress Assay:

-

Grow wild-type and transgenic plants in pots under well-watered conditions for a specified period (e.g., 4-6 weeks).

-

Induce drought stress by withholding water for a defined duration (e.g., 10-14 days).

-

Monitor physiological parameters such as relative water content, stomatal conductance, and photosynthetic rate.

-

Assess recovery by re-watering the plants and observing their revival over several days.

Salinity Stress Assay:

-

Grow plants hydroponically or in a suitable soil mix.

-

Apply salt stress by irrigating with a solution containing a specific concentration of NaCl (e.g., 150-250 mM).

-

The stress can be applied gradually to allow for acclimation or as a sudden shock.

-

Monitor plant growth, biomass accumulation, and physiological parameters over the stress period.

Ononitol Extraction and Quantification

Extraction:

-

Freeze plant tissue (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder.

-

Extract the powder with a solvent mixture, typically 80% ethanol or a methanol:chloroform:water mixture, at an elevated temperature (e.g., 70-80°C) to inactivate degradative enzymes.

-

Centrifuge the extract to pellet the debris and collect the supernatant.

-

The supernatant can be further purified using ion-exchange chromatography to remove interfering compounds.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Dry the purified extract under a stream of nitrogen or by lyophilization.

-

Derivatize the sample to increase the volatility of ononitol. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (HMDS) in pyridine.

-

Analyze the derivatized sample by GC-MS. Ononitol can be identified based on its retention time and mass spectrum compared to an authentic standard.[17]

-

Quantification is achieved by comparing the peak area of ononitol in the sample to a standard curve generated with known concentrations of ononitol.

Quantification by High-Performance Liquid Chromatography (HPLC):

-

The purified extract can be analyzed by HPLC using a suitable column, such as an amino-propyl or a specialized carbohydrate column.

-

Detection can be achieved using a pulsed amperometric detector (PAD) or a refractive index (RI) detector.

-

Quantification is performed by comparing the peak area to a standard curve.

Conclusion and Future Perspectives

(+)-Ononitol plays a well-established role as an osmoprotectant in plants, contributing significantly to tolerance against abiotic stresses like drought and salinity. The genetic engineering of ononitol biosynthesis has been shown to be a viable strategy for enhancing stress resilience in crop plants. However, several areas warrant further investigation. The precise molecular mechanisms by which ononitol protects cellular components and scavenges ROS need to be further elucidated. A deeper understanding of the potential signaling role of ononitol and its crosstalk with other stress signaling pathways, particularly those mediated by ABA, jasmonic acid, and salicylic acid, will be crucial. Furthermore, the role of ononitol in biotic stress responses remains a largely unexplored but promising area of research. Future studies employing metabolomics, proteomics, and transcriptomics approaches in ononitol-accumulating plants will undoubtedly provide a more comprehensive picture of the multifaceted role of this important compatible solute in plant stress adaptation. This knowledge will be invaluable for the development of novel strategies to improve crop performance in the face of a changing global climate.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanism of Salinity Tolerance in Plants: Physiological, Biochemical, and Molecular Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased Salt and Drought Tolerance by D-Ononitol Production in Transgenic Nicotiana tabacum L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased salt and drought tolerance by D-ononitol production in transgenic Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased Salt and Drought Tolerance by D-Ononitol Production in Transgenic Nicotiana tabacum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Myo-inositol abolishes salicylic acid-dependent cell death and pathogen defence responses triggered by peroxisomal hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Genetic transformation of tobacco NT1 cells with Agrobacterium tumefaciens | Springer Nature Experiments [experiments.springernature.com]

- 12. Genetic transformation of tobacco NT1 cells with Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for Agrobacterium-mediated transformation of tomato and flow cytometry-based ploidy confirmation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Login | Universität Tübingen [uni-tuebingen.de]

- 16. Stable transformation of Nicotiana benthamiana [protocols.io]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Ononitol and (+)-Ononitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ononitol, a naturally occurring cyclitol, and its dextrorotatory enantiomer, (+)-Ononitol, have garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, history, and key research findings related to Ononitol. It details the compound's chemical properties, natural occurrence, and biosynthetic pathway. Furthermore, this guide presents in-depth experimental protocols for its isolation, total synthesis, and for evaluating its notable biological activities, including anticancer and hepatoprotective effects. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of this promising bioactive molecule.

Introduction

Ononitol, chemically known as 4-O-methyl-myo-inositol, is a methylated cyclitol found in a variety of plant species.[1] Its presence has been identified in the root nodules of pea plants (Pisum sativum) and as a constituent of Medicago sativa.[1] As a derivative of myo-inositol, Ononitol plays a role as an osmoprotectant in plants, helping them to withstand environmental stresses such as salinity and drought. The dextrorotatory isomer, (+)-Ononitol, has been the subject of significant research due to its potential therapeutic properties. This guide will explore the journey of Ononitol from its initial discovery to its current status as a molecule of interest in drug development.

Discovery and History

The parent compound, inositol, was first isolated in the mid-19th century.[2] However, the specific discovery of its methylated derivative, Ononitol, has a more recent history. While earlier isolations of inositol derivatives from various plant sources were reported, one of the earliest definitive identifications of Ononitol was from the roots of Ononis spinosa (spiny restharrow), from which its name is derived. A significant milestone in its characterization was the identification of Ononitol and O-methyl-scyllo-inositol in pea root nodules in 1984, which highlighted its role in symbiotic nitrogen fixation.[3][4] The subsequent elucidation of its stereochemistry and the development of methods for its total synthesis have been crucial for enabling detailed biological investigations.

Historical Timeline of Key Discoveries

References

Ononitol, (+)- physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Ononitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (+)-Ononitol. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data, detailed experimental methodologies, and clear visual representations of relevant biological pathways.

Chemical Identity and Structure

(+)-Ononitol, also known as 4-O-methyl-myo-inositol, is a naturally occurring cyclitol, a sugar alcohol of cyclohexane. Its structure consists of a myo-inositol ring where the hydroxyl group at position 4 is methylated. This methylation results in a chiral molecule. The "(+)-" designation indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right.

Synonyms: D-(+)-Ononitol, 4-O-Methyl-D-myo-inositol, D-Ononitol.[1]

Physical Properties

The physical characteristics of (+)-Ononitol are summarized in the table below, providing a quick reference for its solid-state properties.

| Property | Value | Source |

| Appearance | Colorless solid | [2] |

| Melting Point | 167–169 °C | [2] |

| Boiling Point | Data not available | |

| Optical Rotation | Dextrorotatory (+) | [1] |

| Specific Rotation ([α]D) | Data not available |

Chemical Properties

The chemical properties of (+)-Ononitol are detailed in the following table, including its molecular formula, weight, and identifiers.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₆ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][3] |

| CAS Number | 6090-97-7 | [1] |

| PubChem CID | 164619 | [1] |

Solubility

Solubility data is crucial for experimental design and formulation development. The following table summarizes the known solubility of (+)-Ononitol and its parent compound, myo-inositol, in various solvents.

| Solvent | Solubility | Source |

| Water | Soluble (myo-inositol: 143 g/L) | |

| DMSO | Soluble (D-pinitol: ~10 mg/ml) | [4] |

| Methanol | Soluble | [5] |

| Ethanol | Partially soluble (D-pinitol) | [4] |

Experimental Protocols

This section outlines detailed methodologies for the isolation and characterization of (+)-Ononitol.

Isolation and Purification from Plant Material (Legumes)

(+)-Ononitol can be isolated from various plant sources, particularly legumes like soybean.[6] The following protocol is a generalized procedure based on established methods for extracting cyclitols from plant tissues.

Experimental Workflow for Isolation and Purification

References

- 1. Ononitol, (+)- | C7H14O6 | CID 164619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ononitol - Wikipedia [en.wikipedia.org]

- 3. Ononitol | C7H14O6 | CID 5320294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Ononitol, (+)- as a Compatible Solute: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ononitol ((+)-O-methyl-D-inositol)

Ononitol, chemically known as (+)-O-methyl-D-inositol, is a naturally occurring cyclitol, a type of sugar alcohol. As a compatible solute, it plays a crucial role in protecting cells and their components from the detrimental effects of environmental stress, particularly osmotic stress. This technical guide provides a comprehensive overview of the function of Ononitol, delving into its mechanism of action, biosynthetic pathways, and applications in research and development.

Chemical Structure and Properties

Ononitol is a methylated derivative of myo-inositol. Its structure allows for a high degree of hydration, a key characteristic for a compatible solute, without interfering with cellular metabolism even at high concentrations.

Natural Occurrence and Biosynthesis

Ononitol is found in a variety of organisms, particularly in plants that are tolerant to drought and high salinity.[1][2] Its accumulation is a key adaptive response to these abiotic stresses.[1][2] The biosynthesis of Ononitol begins with D-glucose and proceeds through the formation of myo-inositol.[3] The final and rate-limiting step is the O-methylation of myo-inositol, a reaction catalyzed by the enzyme myo-inositol O-methyltransferase (IMT).[3][4]

Ononitol as a Compatible Solute: An Overview

Compatible solutes, or osmoprotectants, are small, soluble organic molecules that accumulate in the cytoplasm of cells under stress conditions.[2] Their primary function is to maintain cell turgor and the stability of macromolecules such as proteins and membranes. Ononitol is a potent compatible solute, and its accumulation has been shown to enhance the tolerance of organisms to environmental stressors.[5]

The Osmoprotective Function of Ononitol

The ability of Ononitol to protect cells under stress stems from its physicochemical properties and its interactions with cellular components.

Mechanism of Osmoprotection

Under conditions of osmotic stress, the accumulation of Ononitol in the cytoplasm increases the intracellular solute concentration, thereby lowering the osmotic potential. This helps to maintain a favorable water potential gradient, preventing water loss and maintaining cell turgor. Furthermore, Ononitol can act as a scavenger of reactive oxygen species (ROS), which are often produced in excess during stress conditions and can cause significant cellular damage.[1]

Impact on Protein Stability and Function

A key mechanism by which Ononitol stabilizes proteins is through the principle of preferential exclusion.[6] In an aqueous solution, protein surfaces are surrounded by a hydration shell. Ononitol is preferentially excluded from this hydration layer. To minimize the energetically unfavorable contact between Ononitol and the protein surface, the protein tends to adopt its most compact, native conformation, thus favoring the folded state and preventing denaturation.[6]

The hydroxyl groups on the Ononitol molecule allow it to interact extensively with water molecules, effectively structuring the water in its vicinity. This organized water structure is thought to contribute to the stabilization of proteins and other macromolecules.

Protection of Cellular Membranes

Cellular membranes are particularly vulnerable to damage from dehydration and oxidative stress. Ononitol helps to maintain membrane integrity by replacing water molecules at the membrane surface, thereby preventing lipid phase transitions and fusion.[7] Its ROS scavenging ability also protects membrane lipids from peroxidation.[1]

Ononitol in Stress Response

The accumulation of Ononitol is a well-documented response to various environmental stresses.

Abiotic Stress

In response to drought and high salinity, many plants synthesize and accumulate Ononitol.[1][2] For instance, the halophyte ice plant (Mesembryanthemum crystallinum) accumulates significant amounts of Ononitol and its epimer, D-pinitol, when exposed to salt stress.[3][8] Transgenic plants engineered to produce Ononitol have demonstrated enhanced tolerance to both drought and salinity.[5]

Compatible solutes, including methylated inositols like Ononitol, are also implicated in tolerance to temperature extremes.[1] The accumulation of these solutes can help to stabilize proteins and membranes against both heat and cold denaturation.[1]

Quantitative Data on Ononitol's Efficacy

The following tables summarize quantitative data from various studies on the effects of Ononitol and its precursor, myo-inositol.

Table 1: Osmoprotective Effects of Ononitol and myo-Inositol in Various Organisms

| Organism/System | Stress Condition | Compatible Solute | Concentration | Observed Effect | Reference |

| Transgenic Arabidopsis thaliana | Dehydration and high salinity | D-Ononitol | Not specified | Improved tolerance to dehydration and to a lesser extent, high salinity stress. | [5] |

| Mesembryanthemum crystallinum | Salinity stress | D-Ononitol and D-Pinitol | Not specified | Accumulation of methylated inositols as osmoprotectants. | [3] |

| Chenopodium quinoa | 600 mM NaCl | Exogenous myo-Inositol | Not specified | Alleviated salt-induced declines in growth and photosynthetic traits. | [7] |

| Tamarix ramosissima | NaCl stress | Endogenous myo-Inositol | Not specified | Myo-inositol plays a pivotal role in the growth and development under salt stress. | [9] |

Table 2: Impact of myo-Inositol on Oxidative Stress Markers

| Organism | Stress Condition | Treatment | Effect on Oxidative Stress Markers | Reference |

| Chenopodium quinoa | 600 mM NaCl | Exogenous myo-Inositol | Decrease of 25.73% in O₂⁻, 40.73% in H₂O₂, and 21.59% in MDA compared to salt-stressed plants without treatment. | [7] |

| White Clover | Salt stress | Exogenous myo-Inositol | Maintained lower oxidative damage compared to controls under salt stress. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of Ononitol's function. Below are outlines of key experimental protocols.

Protocol for Quantification of Ononitol by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of Ononitol in plant tissues.

-

Sample Preparation:

-

Harvest and freeze-dry plant tissue.

-

Grind the tissue to a fine powder.

-

Extract soluble carbohydrates with a suitable solvent (e.g., 80% ethanol) at an elevated temperature (e.g., 80°C).

-

Centrifuge the extract to pellet insoluble material.

-

Collect the supernatant and dry it under vacuum.

-

Re-dissolve the dried extract in deionized water and filter through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is typically used.

-

Mobile Phase: Deionized water is a common mobile phase.

-

Flow Rate: A typical flow rate is around 0.6 mL/min.

-

Temperature: The column is often heated (e.g., to 85°C) to improve resolution.

-

Detection: Refractive index (RI) detection is commonly employed for carbohydrates.

-

Quantification: Ononitol concentration is determined by comparing the peak area in the sample to a standard curve generated with known concentrations of pure Ononitol.

-

Protocol for Assessing Protein Stability using Circular Dichroism (CD) Spectroscopy

This protocol outlines how to assess the effect of Ononitol on protein thermal stability.

-

Sample Preparation:

-

Prepare solutions of the protein of interest in a suitable buffer.

-

Prepare a stock solution of Ononitol in the same buffer.

-

Create a series of protein samples with varying concentrations of Ononitol.

-

-

CD Spectroscopy:

-

Use a CD spectropolarimeter to monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical content) as a function of temperature.

-

Increase the temperature at a controlled rate (e.g., 1°C/min).

-

-

Data Analysis:

-

Plot the CD signal against temperature to generate a thermal denaturation curve.

-

The midpoint of the transition in this curve represents the melting temperature (Tm) of the protein.

-

An increase in the Tm in the presence of Ononitol indicates stabilization of the protein structure.[11]

-

Signaling and Metabolic Pathways

While Ononitol itself is not a primary signaling molecule, its biosynthesis is tightly regulated, and its precursor, myo-inositol, is a central player in cellular signaling.

Biosynthesis of Ononitol

The biosynthesis of Ononitol is a critical pathway for stress adaptation in certain plants. The pathway begins with glucose-6-phosphate and proceeds through the synthesis of myo-inositol, which is then methylated to form Ononitol.

Caption: Biosynthesis pathway of Ononitol from D-Glucose.

Role of myo-Inositol in Cellular Signaling

Myo-inositol is a precursor for the synthesis of phosphatidylinositol phosphates (PIPs), which are critical second messengers in a wide array of signaling pathways. These pathways regulate processes such as cell growth, proliferation, and apoptosis. While Ononitol is a downstream product, the regulation of its synthesis is linked to the broader cellular status as reflected by myo-inositol metabolism. There is evidence of crosstalk between abscisic acid (ABA) signaling and auxin signaling pathways, both of which can be influenced by inositol metabolism.[12][13][14]

Caption: Conceptual overview of myo-inositol's central role.

Applications in Research and Drug Development

The stabilizing properties of Ononitol make it a molecule of interest for various biotechnological and pharmaceutical applications.

Protein Stabilization for Pharmaceutical Formulations

The stability of therapeutic proteins is a major challenge in the development of biopharmaceuticals. Compatible solutes like Ononitol can be used as excipients to stabilize proteins in both liquid and lyophilized formulations, preventing aggregation and loss of activity during storage and handling.

Cryopreservation

Cryopreservation, the long-term storage of cells, tissues, and organs at very low temperatures, is essential for various medical and research applications. The formation of ice crystals during freezing can cause lethal damage to cells. Ononitol, as a cryoprotectant, can help to mitigate this damage by lowering the freezing point of the intracellular solution and stabilizing membranes and proteins.[15][16][17][18]

Agricultural Biotechnology

The genes responsible for Ononitol biosynthesis, particularly myo-inositol O-methyltransferase (IMT), are valuable targets for genetic engineering in agriculture. Overexpressing these genes in crop plants can enhance their tolerance to drought and salinity, leading to improved crop yields in challenging environments.[5]

Conclusion

Ononitol is a highly effective compatible solute with a well-defined role in cellular protection against abiotic stress. Its ability to maintain osmotic balance, stabilize proteins and membranes, and scavenge reactive oxygen species makes it a key molecule for stress tolerance in a variety of organisms. The understanding of its biosynthesis and mechanism of action opens up promising avenues for its application in biotechnology, agriculture, and pharmaceutical sciences. Further research into the specific interactions of Ononitol with various cellular components and its potential role in signaling pathways will undoubtedly uncover even more of its functional versatility.

References

- 1. jspb.ru [jspb.ru]

- 2. researchgate.net [researchgate.net]

- 3. Coordinate transcriptional induction of myo-inositol metabolism during environmental stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Increased salt and drought tolerance by D-ononitol production in transgenic Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Compatible solutes as protectants for zymogens against proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exogenous Myo-Inositol Alleviates Salt Stress by Enhancing Antioxidants and Membrane Stability via the Upregulation of Stress Responsive Genes in Chenopodium quinoa L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Functional role of polyhydroxy compounds on protein structure and thermal stability studied by circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cross-talk in abscisic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Crosstalk between ABA and auxin signaling pathways in roots of Arabidopsis thaliana (L.) Heynh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Effects of Limonin, Myo-Inositol, and L-Proline on the Cryopreservation of Debao Boar Semen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. stemcell.com [stemcell.com]

- 17. Cryopreservation protocol | Abcam [abcam.com]

- 18. usp.org [usp.org]

Ononitol Accumulation in Response to Salinity Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the accumulation of (+)-ononitol, a cyclic sugar alcohol (cyclitol), as a key response mechanism in plants under salinity stress. Ononitol, along with other compatible solutes, plays a crucial role in osmotic adjustment, protecting cellular structures and maintaining physiological functions in saline environments. Understanding the biosynthesis, regulation, and quantification of ononitol is vital for developing salt-tolerant crops and for potential applications in drug development, given the osmoprotective properties of such molecules.

Quantitative Data on Ononitol Accumulation

The accumulation of ononitol and its derivative, pinitol, is a hallmark of the salt stress response in certain plants, notably the halophyte Mesembryanthemum crystallinum (the common ice plant). The following tables summarize quantitative data on the accumulation of these cyclitols under varying salinity conditions.

Table 1: Accumulation of Ononitol/Pinitol in Mesembryanthemum crystallinum under Salinity Stress [1]

| NaCl Concentration (mM) | Stress Duration (days) | Ononitol/Pinitol Concentration (mg g⁻¹ FW) |

| 0 (Control) | 5 | ~0.1 |

| 10 | ~0.1 | |

| 15 | ~0.2 | |

| 25 | ~0.3 | |

| 35 | ~0.4 | |

| 45 | ~0.5 | |

| 100 | 5 | ~0.1 |

| 10 | ~0.1 | |

| 15 | ~0.5 | |

| 25 | ~1.0 | |

| 35 | ~1.5 | |

| 45 | ~2.0 | |

| 200 | 5 | ~0.2 |

| 10 | ~0.8 | |

| 15 | ~1.5 | |

| 25 | ~2.5 | |

| 35 | ~3.0 | |

| 45 | ~3.2 | |

| 400 | 5 | ~0.3 |

| 10 | ~1.2 | |

| 15 | ~2.2 | |

| 25 | ~3.2 | |

| 35 | ~3.6 | |

| 45 | ~3.4 |

Note: Data were extracted from a graphical representation and are approximate values.

Table 2: D-Pinitol Concentration in Mesembryanthemum crystallinum under Different NaCl Concentrations [2]

| NaCl Concentration (mM) | D-Pinitol Concentration (mg/100g DW) | | :--- | :--- | :--- | | 0 (Control) | ~2.5 | | 100 | ~3.5 | | 200 | 4.71 | | 300 | ~4.0 | | 400 | ~3.2 | | 500 | ~2.8 |

Note: Ononitol is a direct precursor to pinitol. This data indicates the flux through the ononitol biosynthetic pathway.

Experimental Protocols

Plant Material and Salinity Stress Treatment

A common model organism for studying ononitol accumulation is the facultative halophyte Mesembryanthemum crystallinum.

Protocol for Salt Stress Induction:

-

Plant Growth: Germinate M. crystallinum seeds in a soil mix (e.g., peat, sand, and vermiculite) or in a hydroponic system with a standard nutrient solution (e.g., Hoagland solution). Grow the plants under controlled conditions (e.g., 16-hour photoperiod, 25°C day/18°C night temperature).

-

Stress Application: For soil-grown plants, apply the salt stress by watering with a nutrient solution containing the desired concentration of NaCl (e.g., 100 mM, 200 mM, 400 mM). For hydroponically grown plants, add NaCl directly to the nutrient solution to achieve the final desired concentration.

-

Time Course: Harvest plant tissues (leaves, stems, roots) at different time points after the initiation of salt stress (e.g., 0, 5, 10, 15, 25, 35, 45 days) to analyze the temporal dynamics of ononitol accumulation.

-

Sample Preparation: Immediately freeze the harvested tissues in liquid nitrogen and store them at -80°C until further analysis to prevent metabolic changes.

Extraction and Quantification of Ononitol by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the quantification of ononitol and other cyclitols due to its high sensitivity and specificity. As ononitol is a polar and non-volatile compound, a derivatization step is required to make it amenable to GC analysis.

Protocol for Ononitol Extraction and GC-MS Analysis:

-

Extraction:

-

Grind the frozen plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

To approximately 100 mg of the powdered tissue, add 1 mL of 80% (v/v) ethanol.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate at 70°C for 15 minutes to extract the soluble carbohydrates.

-

Centrifuge the mixture at 14,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet with another 1 mL of 80% ethanol to ensure complete extraction.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Derivatization (Trimethylsilylation):

-

To the dried extract, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate the mixture at 70°C for 30 minutes to allow for complete derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for carbohydrate analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp to 180°C at a rate of 5°C/minute.

-